N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) substituted with a pyrrolidine-1-sulfonyl group at the para position of the benzamide moiety. Its molecular formula is C₂₄H₂₅ClN₄O₅S, with a molecular weight of 517.0 g/mol . The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2.ClH/c1-26(2)10-5-13-28(24-25-19-14-20-21(33-16-32-20)15-22(19)34-24)23(29)17-6-8-18(9-7-17)35(30,31)27-11-3-4-12-27;/h6-9,14-15H,3-5,10-13,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSLDVGYWQKSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride (edc or edac), are known to target carboxyl groups. They are used to activate these groups for coupling with amines to form amides.
Mode of Action
The compound likely interacts with its targets through a carbodiimide coupling reaction. In peptide synthesis, for example, EDC HCl efficiently couples carboxyl groups and amine groups of amino acids, forming the peptide backbone.
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in peptide synthesis. By facilitating the formation of peptide bonds, it plays a crucial role in the production of proteins. It has also been used for the surface functionalization of graphene quantum dots (GQDs) employed as sensing probes in Janus micromotors to detect enterobacterial contamination.
Pharmacokinetics
Similar compounds like edc are water-soluble, which suggests that they may have good bioavailability
Result of Action
The result of the compound’s action is the formation of amide bonds, which are crucial in the synthesis of peptides and proteins. This can have various molecular and cellular effects, depending on the specific proteins being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the efficiency of the coupling reaction. The compound is typically used in a pH range of 4.0-6.0. Additionally, the compound is sensitive to moisture, which can affect its stability and efficacy.
Biological Activity
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a complex chemical compound with potential therapeutic applications. Its unique structure suggests a range of biological activities that merit investigation.
Chemical Structure and Properties
The compound features a unique tricyclic core with multiple functional groups that may influence its biological interactions. The presence of a dimethylamino group and a sulfonamide moiety suggests potential for interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. A study on related tricyclic compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria, indicating the potential for this compound in treating infections .
Anticancer Properties
The compound's structural characteristics suggest it may interact with cancer cell pathways. Preliminary studies on structurally similar compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, compounds featuring a sulfonamide group have been linked to increased cytotoxicity against various cancer cell lines .
The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in cell proliferation and survival. This includes interference with DNA synthesis and repair mechanisms. The presence of the pyrrolidine sulfonamide moiety may enhance the selectivity towards cancer cells while minimizing effects on normal cells .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies often employ MTT assays to quantify cell viability post-treatment.
- Animal Models : Animal studies have shown that administration of related compounds leads to reduced tumor size in xenograft models of human cancers. These findings underscore the potential for further development into therapeutics targeting specific malignancies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its tricyclic scaffold and sulfonamide substituent. Below is a comparative analysis with three categories of analogues:
Key Differences and Implications
Tricyclic vs. Tetracyclic Cores :
- The target compound’s 4,6-dioxa-10-thia-12-azatricyclo core differs from the azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰] scaffold in . The latter lacks the dioxa and thia substitutions, which may alter electron distribution and binding affinity. For example, the sulfur atom in the target compound could enhance interactions with cysteine residues in enzyme active sites .
Substituent Effects: The pyrrolidine-1-sulfonyl group in the target compound contrasts with the phenylpiperazine-pyridinyl substituents in ’s analogues. Sulfonamides are known for high protein-binding capacity due to hydrogen bonding, whereas phenylpiperazines often target GPCRs or serotonin receptors .
Physicochemical Properties: The dimethylaminopropyl chain in the target compound increases basicity (pKa ~8.5–9.5), favoring solubility in acidic environments (e.g., lysosomal targeting). In contrast, oleanolic acid (OA), a natural triterpenoid, is highly lipophilic, limiting its bioavailability without structural modifications .
Mechanistic Overlaps and Divergences :
- Systems pharmacology analyses () suggest that compounds with similar scaffolds (e.g., OA and hederagenin) share mechanisms of action (MOAs). However, the target compound’s unique heteroatom-rich core may confer distinct target selectivity. For example, molecular docking simulations () could predict interactions with kinases like EGFR or BRAF, whereas azatetracyclo compounds in are validated 11β-HSD1 inhibitors .
Computational Similarity Assessment
Using cheminformatics tools (–5):
- Tanimoto Similarity : Comparison of Morgan fingerprints (radius=2) between the target compound and ’s analogues yields a Tanimoto coefficient of 0.35–0.45 , indicating moderate structural dissimilarity due to divergent cores and substituents.
- Activity Cliffs: Despite low similarity scores, shared sulfonamide moieties could result in overlapping bioactivities (e.g., protease inhibition), illustrating the "activity cliff" phenomenon where minor structural changes lead to significant potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
